

An In-depth Technical Guide to the Structure and Bonding of 2-Hydroxypyrimidine

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Compound of Interest

Compound Name: 2-Hydroxypyrimidine

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Introduction

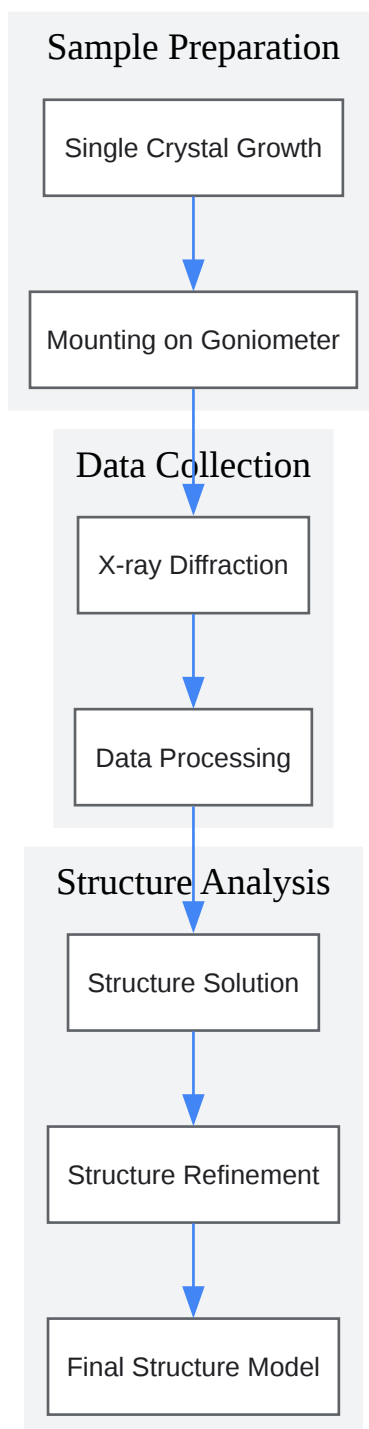
2-Hydroxypyrimidine, a fundamental heterocyclic compound, serves as a crucial scaffold in numerous biologically active molecules, including nucleobases and various pharmaceuticals. Its chemical behavior and biological function are intrinsically linked to its molecular structure and bonding, particularly its existence in a tautomeric equilibrium between the aromatic hydroxy (enol) form and the non-aromatic oxo (keto) form, known as 2(1H)-pyrimidinone. This guide provides a comprehensive technical overview of the structural and bonding characteristics of **2-hydroxypyrimidine**, supported by experimental data and methodologies.

Tautomerism: A Decisive Factor in Structure and Reactivity

2-Hydroxypyrimidine predominantly exists as its tautomer, 2(1H)-pyrimidinone. The position of this equilibrium is highly sensitive to the surrounding environment.

- In the Gas Phase: The enol form, **2-hydroxypyrimidine**, is the more stable tautomer in the isolated, gas-phase environment.
- In Condensed Phases: The keto form, 2(1H)-pyrimidinone, is significantly favored in the solid state and in polar solvents. This stabilization is attributed to intermolecular hydrogen bonding.

The tautomeric equilibrium is a critical consideration in drug design and development, as the different forms present distinct hydrogen bonding patterns and molecular recognition capabilities.



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